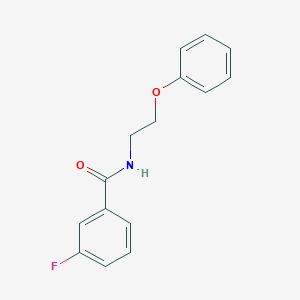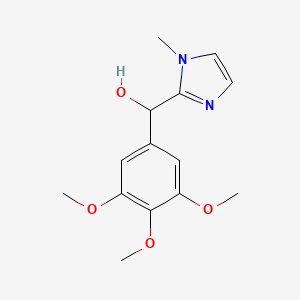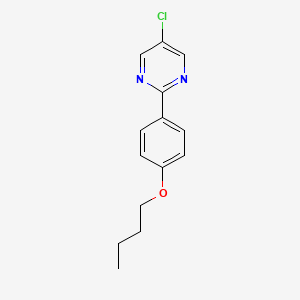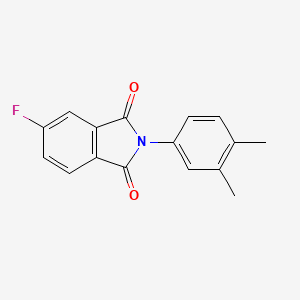
3-fluoro-N-(2-phenoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-(2-phenoxyethyl)benzamide is an organic compound with the molecular formula C15H14FNO2 It is a derivative of benzamide, where the benzamide core is substituted with a fluoro group at the third position and a phenoxyethyl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(2-phenoxyethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzoic acid and 2-phenoxyethylamine.
Amide Formation: The carboxylic acid group of 3-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-phenoxyethylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized under strong oxidative conditions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of phenoxyacetic acid derivatives.
Reduction: Formation of 3-fluoro-N-(2-phenoxyethyl)amine.
Substitution: Formation of substituted benzamides with different nucleophiles.
Applications De Recherche Scientifique
3-Fluoro-N-(2-phenoxyethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.
Material Science: The compound can be used in the development of novel materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-(2-phenoxyethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluoro group can enhance the binding affinity and selectivity of the compound towards its target, while the phenoxyethyl group can modulate its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
3-Fluoro-N-phenylbenzamide: Similar structure but lacks the phenoxyethyl group.
2-Fluoro-N-(2-phenoxyethyl)benzamide: Similar structure but with the fluoro group at the second position.
3-Fluoro-N-(2-propynyl)benzamide: Similar structure but with a propynyl group instead of phenoxyethyl.
Uniqueness: 3-Fluoro-N-(2-phenoxyethyl)benzamide is unique due to the presence of both the fluoro and phenoxyethyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
3-fluoro-N-(2-phenoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-13-6-4-5-12(11-13)15(18)17-9-10-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPWNCUHBPPVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Propyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4945383.png)
![2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B4945387.png)
![N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]propanamide](/img/structure/B4945396.png)
![N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide](/img/structure/B4945406.png)
![(3R*,4R*)-1-[3-(4-chlorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4945427.png)
![N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B4945430.png)
![8-[4-(4-bromophenoxy)butoxy]quinoline](/img/structure/B4945434.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]ethanamine](/img/structure/B4945437.png)
![1-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B4945441.png)
![2-{N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDO}-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]ACETAMIDE](/img/structure/B4945442.png)
![(2-fluoro-5-methoxybenzyl)({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4945447.png)



